molecular formula C21H27N3O5S B2528053 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide CAS No. 897611-28-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Cat. No. B2528053
CAS RN: 897611-28-8
M. Wt: 433.52
InChI Key: KVSNKWDNUVGMFU-UHFFFAOYSA-N
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Description

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide” is a chemical compound. It has been studied for its potential use in neuroreceptor imaging . The compound has a molecular formula of C22H29N3O5S and a molecular weight of 447.55.


Synthesis Analysis

The synthesis of related compounds involves the conjugation of a chloroacetylated derivative with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) . The resulting compound can then be labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been synthesized using various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The key intermediate in the synthesis of related compounds is obtained by a nucleophilic substitution of 1,3-dichloropropane with 1-(2-methoxyphenyl)piperazine in dry acetonitrile under reflux .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H29N3O5S and a molecular weight of 447.55. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound , being a piperazine derivative, can be used in the synthesis of various other piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs.

Acetylcholinesterase Inhibitors

The compound has been screened for its efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies . AChEIs are used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis.

Neuroprotective Agent

The compound has shown protective effects against Aluminium-Induced Neurotoxicity . It has been found to improve short-term memory and anxiety levels in rats treated with Aluminium Chloride .

Antioxidant Activity

The compound has shown to prevent lipid peroxidation and protein damage, changes in the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with Aluminium Chloride administration were also restored upon treatment with the compound .

Alzheimer’s Disease Treatment

The compound has shown potential in the treatment of Alzheimer’s disease. Alzheimer’s disease is characterized by a reduction in levels of neurotransmitter acetylcholine (ACh) and this compound, being an AChEI, could potentially be used in its treatment .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s known that compounds with similar structures have been studied for their affinity to alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Future Directions

Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds . This suggests potential future directions for the development of new drugs targeting alpha1-adrenergic receptors .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNKWDNUVGMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide

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